molecular formula C8H16ClNO2 B3007229 Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride CAS No. 107313-17-7

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride

Cat. No. B3007229
CAS RN: 107313-17-7
M. Wt: 193.67
InChI Key: PYKBWUZZPSEGLC-LEUCUCNGSA-N
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Description

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride, also known as MACHC, is a chemical compound that has gained significant attention in the field of scientific research. MACHC is an important building block in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and materials science. In

Scientific Research Applications

1. Enantiodiscrimination in NMR Spectroscopy

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride derivatives have been explored as novel chiral solvating agents (CSAs) in NMR spectroscopy. A study by Yang et al. (2006) synthesized new compounds derived from (1R,2R)-1,2-diaminocyclohexane, demonstrating improved enantiodiscriminating ability compared to traditional CSAs. This advancement is significant for analyzing chiral carboxylic acids in NMR studies, offering potential for enhanced chiral recognition and analysis in various chemical contexts (Yang et al., 2006).

2. Asymmetric Synthesis and Stereochemistry

Another significant application is in the field of asymmetric synthesis and stereochemistry. For example, Onogi et al. (2012) utilized a methyl derivative in a microwave-assisted synthesis process, showcasing a stereoselective substitution reaction. This method highlights the compound's utility in creating structurally complex and stereochemically defined products, which is crucial in medicinal chemistry and drug development (Onogi et al., 2012).

3. Potential Biological and Pharmacological Activities

Studies have also indicated potential biological and pharmacological activities of derivatives of this compound. For instance, research by Ishmuratov et al. (2012) developed a modified stereospecific synthesis of a derivative, indicating its potential in pharmacology and biology. Such syntheses are crucial for creating substances that may possess therapeutic properties or serve as building blocks for more complex drug molecules (Ishmuratov et al., 2012).

properties

IUPAC Name

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKBWUZZPSEGLC-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1024618-29-8
Record name methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
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